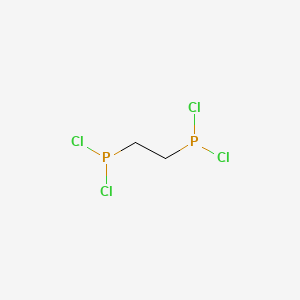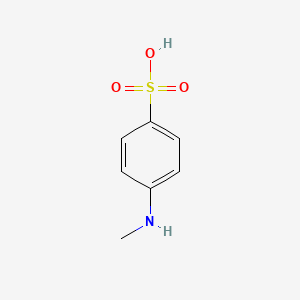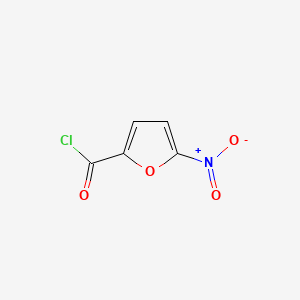
3-(Chlorosulfonyl)benzoic acid
Overview
Description
3-(Chlorosulfonyl)benzoic acid, also known as 3-chlorosulfonylbenzoic acid and abbreviated as CSBA, is an organic compound with the molecular formula C7H4ClO4S. It is a white crystalline solid with a sweet odor and is soluble in organic solvents. CSBA is a versatile reagent used in organic synthesis, and is also used in research to study the mechanism of action of various biochemical and physiological processes.
Scientific Research Applications
Synthesis of PPARδ Partial Agonists
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide that participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists . These agonists are significant because they play a role in regulating lipid metabolism, insulin sensitivity, and inflammation, and they have potential therapeutic applications in diseases like metabolic syndrome, diabetes, and cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of 3-(Chlorosulfonyl)benzoic acid is the Peroxisome proliferator-activated receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism and glucose homeostasis.
Mode of Action
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It interacts with its target, PPARδ, by participating in the synthesis of novel anthranilic acid class of PPARδ partial agonists
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Action Environment
It is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity.
properties
IUPAC Name |
3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKXSDOAFUINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063269 | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorosulfonyl)benzoic acid | |
CAS RN |
4025-64-3 | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RW5YD52LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Chlorosulfonyl)benzoic acid useful in building metal-organic frameworks?
A1: 3-(Chlorosulfonyl)benzoic acid exhibits versatility as a ligand in constructing metal-organic frameworks (MOFs) due to its ability to be modified into derivatives with multiple binding sites. [, ] For instance, it can be reacted with amino acids like glycine to form 3-(sulfonylglycine)benzoic acid. [] This derivative possesses two carboxyl groups capable of being fully or partially deprotonated, offering a diverse range of coordination modes for binding to metal ions. [] This versatility allows for the creation of MOFs with distinct structural motifs, potentially influencing their properties and applications.
Q2: How does 3-(Chlorosulfonyl)benzoic acid contribute to the synthesis of mimic enzymes?
A2: Researchers utilize 3-(Chlorosulfonyl)benzoic acid to create synthetic mimics of naturally occurring enzymes. [] By reacting it with β-cyclodextrin and iron trichloride, a mimic of amino acid oxidase can be synthesized. [] This mimic enzyme demonstrates catalytic activity in reactions like the oxidative deamination of phenylalanine, highlighting the potential of 3-(Chlorosulfonyl)benzoic acid-derived compounds in biocatalysis. []
Q3: Can 3-(Chlorosulfonyl)benzoic acid be used to generate diazomethane derivatives?
A3: Yes, 3-(Chlorosulfonyl)benzoic acid can be used as a precursor to synthesize diazomethane analogs. [] Specifically, it can be converted into 3-[(Methylnitrosamino)sulfonyl]benzoic acid, a compound structurally similar to Diazald®, a common diazomethane precursor. [] This synthesis involves reacting 3-(Chlorosulfonyl)benzoic acid with methylamine followed by N-nitrosation using sodium nitrite. [] The resulting diazomethane analog can then be utilized in various organic synthesis reactions.
Q4: What are the safety considerations when handling 3-(Chlorosulfonyl)benzoic acid and its derivatives like 3-[(Methylnitrosamino)sulfonyl]benzoic acid?
A4: Both 3-(Chlorosulfonyl)benzoic acid and its derivatives, especially those containing diazo groups like 3-[(Methylnitrosamino)sulfonyl]benzoic acid, require careful handling due to potential hazards. [] Diazomethane and its analogs are known to be toxic and potentially explosive. [] Therefore, appropriate safety precautions, such as using a blast shield during synthesis and handling with extreme care, are crucial when working with these compounds. [] Additionally, consulting relevant safety data sheets and adhering to recommended handling and storage guidelines is essential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














